molecular formula C29H26ClFN4O4S B7821427 Lapatinib CAS No. 913989-15-8

Lapatinib

Cat. No.: B7821427
CAS No.: 913989-15-8
M. Wt: 581.1 g/mol
InChI Key: BCFGMOOMADDAQU-UHFFFAOYSA-N
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Description

Lapatinib is an orally active drug used primarily for the treatment of breast cancer and other solid tumors. It is marketed under the trade names Tykerb and Tyverb by Novartis. This compound is a dual tyrosine kinase inhibitor that interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways. It is used in combination therapy for HER2-positive breast cancer, particularly in patients with advanced or metastatic breast cancer whose tumors overexpress HER2 (ErbB2) .

Mechanism of Action

Target of Action

Lapatinib is a dual tyrosine kinase inhibitor that primarily targets two members of the human epidermal growth factor receptor (HER) family: HER1 (EGFR/ERBB1) and HER2 (ERBB2) . These receptors play a crucial role in the regulation of cell growth and survival .

Mode of Action

This compound acts by binding to the intracellular phosphorylation domain of the EGFR/HER2 protein kinase domain, thereby preventing receptor autophosphorylation upon ligand binding . This inhibition blocks the activation of the signal mechanism, disrupting the downstream signaling pathways .

Biochemical Pathways

By inhibiting the tyrosine kinase activity of HER1 and HER2, this compound interrupts the downstream signaling pathways, namely, the simultaneous activation of extracellular signal–related kinase 1/2 and phosphatidylinositol 3′ kinase/Akt . These pathways are linked to cell proliferation, survival, and motility .

Pharmacokinetics

This compound’s pharmacokinetics are characterized by variable bioavailability, which is increased with food . It is primarily metabolized in the liver, mostly through CYP3A-mediated processes, with minor involvement of 2C19 and 2C8 . The elimination half-life is 24 hours with repeated dosing, and 14.2 hours with a single dose . Most of the drug is excreted in the feces .

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell growth and division . By blocking the abnormal protein that signals cancer cells to multiply, this compound helps stop or slow the spread of cancer cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound is increased when taken with food . Additionally, the drug’s effectiveness can vary based on the patient’s metabolic profile, which can be influenced by factors such as age, race, and dosing frequency .

Biochemical Analysis

Biochemical Properties

Lapatinib is a dual inhibitor of the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . It binds to the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions.

Cellular Effects

This compound inhibits ERBB-driven tumor cell growth in vitro and in various animal models . It has been shown to have an additive effect when used in combination with 5-florouracil, the active metabolite of capecitabine, in the four tumor cell lines tested .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the intracellular tyrosine kinase domains of both epidermal growth factor receptor (HER1/EGFR/ERBB1) and human epidermal growth factor receptor type 2 (HER2/ERBB2) with a dissociation half-life of ≥300 minutes . This binding prevents receptor autophosphorylation upon ligand binding, thereby inhibiting the activation of downstream signaling pathways.

Temporal Effects in Laboratory Settings

In long-term in vivo studies with human breast cancer xenografts in athymic mice, this compound produces a significant and sustained reduction in xenograft volume versus untreated controls . This indicates that the effects of this compound are not only immediate but also long-lasting.

Dosage Effects in Animal Models

In a study conducted to determine the proper dosage of this compound for dogs, it was found that a dose of 35 mg/kg/day administered for no more than 8 weeks is fairly safe for use in healthy dogs . This dose is higher than the recommended dose for humans, indicating that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

This compound undergoes extensive metabolism, primarily by CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 to a variety of oxidated metabolites . This indicates that this compound is involved in several metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lapatinib involves several key intermediates and reaction steps. One of the primary synthetic routes includes the reaction of 4-chloro-6-iodo-quinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline to form N-[3-chloro-4-(3’-fluorobenzyloxy)phenyl]-6-iodo-quinazoline. This intermediate is then further reacted to form this compound .

Industrial Production Methods

Industrial production of this compound involves an improved and commercial process that utilizes the Meerwein reaction as a key step in the aryl C-C bond formation, avoiding costly boronate coupling chemistry used in conventional synthesis. This process involves novel intermediates and aims to enhance the efficiency and cost-effectiveness of this compound production .

Chemical Reactions Analysis

Types of Reactions

Lapatinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted this compound compounds. These products are often used for further research and development in medicinal chemistry .

Scientific Research Applications

Lapatinib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Lapatinib is compared with other similar compounds such as:

    Erlotinib: Another tyrosine kinase inhibitor that targets EGFR but not HER2.

    Gefitinib: Similar to Erlotinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.

    Trastuzumab: A monoclonal antibody that targets HER2 but does not inhibit EGFR.

This compound’s uniqueness lies in its dual inhibition of both EGFR and HER2, making it particularly effective in treating HER2-positive breast cancer .

Properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFGMOOMADDAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClFN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046675
Record name Lapatinib
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Molecular Weight

581.1 g/mol
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Physical Description

Solid
Record name Lapatinib
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Solubility

Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L
Record name Lapatinib
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Record name Lapatinib
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Mechanism of Action

Lapatinib is a 4-anilinoquinazoline kinase inhibitor of the intracellular tyrosine kinase domains of both epidermal growth factor receptor (HER1/EGFR/ERBB1) and human epidermal growth factor receptor type 2 (HER2/ERBB2)with a dissociation half-life of ≥300 minutes. Lapatinib inhibits ERBB-driven tumor cell growth in vitro and in various animal models. An additive effect was demonstrated in an in vitro study when lapatinib and 5-florouracil (the active metabolite of capecitabine) were used in combination in the 4 tumor cell lines tested. The growth inhibitory effects of lapatinib were evaluated in trastuzumab-conditioned cell lines. Lapatinib retained significant activity against breast cancer cell lines selected for long-term growth in trastuzumab-containing medium in vitro. These in vitro findings suggest non-cross-resistance between these two agents., Lapatinib (GW572016) is a small-molecule dual inhibitor of epidermal growth factor receptor (ErbB1) and ErbB2 receptor kinase activities currently in phase III clinical trials. ... Phosphoprotein and microarray analyses /were used/ to carry out targeted pathway studies of phosphorylation and gene expression changes in human breast cancer cell lines in the presence or absence of lapatinib. Studies were done in four breast cancer cell lines, two of which were responsive and two of which were nonresponsive to lapatinib. Responsive cell lines, BT474 and SKBr3, constitutively overexpress ErbB2 and show an IC(50) of 25 or 32 nmol/L for lapatinib, respectively. In contrast, nonresponsive MDA-MB-468 and T47D cells expressed a low basal level of ErbB2 and showed IC(50) values in the micromolar range. Cells responsive to lapatinib exhibited strong differential effects on multiple genes in the AKT pathway. After 12 hr of exposure to 1.0 umol/L of lapatinib, AKT1, MAPK9, HSPCA, IRAK1, and CCND1 transcripts were down-regulated 7- to 25-fold in responsive BT474 and SKBr3 cells. In contrast, lapatinib weakly down-regulated the AKT pathway in nonresponsive breast cancer cell lines (<5-fold down-regulation of most genes in the pathway). Furthermore, the proapoptotic gene FOXO3A, which is negatively regulated by AKT, was up-regulated 7- and 25-fold in lapatinib-responsive SKBr3 and BT474 cells, respectively. Phosphorylated Akt and Akt-mediated phosphorylation of FOXO3A also decreased in responsive breast cancer cell lines exposed to lapatinib. Gene expression profiling also revealed that lapatinib stimulated the expression of estrogen and progesterone receptors and modulated the expression of genes involved in cell cycle control, glycolysis, and fatty acid metabolism. In BT474 and T47D cells, which expressed moderate basal levels of the estrogen and progesterone receptors, 1.0 micromol/L of lapatinib induced expression by 7- to 11-fold. These data provide insight into the mechanism of action of lapatinib in breast cancer cells., Lapatinib is a tyrosine kinase inhibitor which dually inhibits the growth factor receptors ErbB1 (epidermal growth factor receptor, EGFR) and ErbB2 (HER2). Lapatinib is a member of the 4-anilinoquinazoline class of kinase inhibitors. Members of this class of molecules have been shown to bind to the ATP binding site of protein kinases and compete with the ATP substrate. This blocks receptor phosphorylation and activation, preventing subsequent downstream signalling events. ErbB2 is one of four members of a family of genes encoding transmembrane receptors for growth factors, the other three being ErbB1 (EGFR or HER1), ErbB3 (HER3) and ErbB4 (HER4). There is evidence ... that induced overexpression of ErbB1 or ErbB2 receptors in cells in vitro produces phenotypes associated with oncogenic transformation, such as the ability to grow in soft agar and formation of tumors in nude mice. In vivo, overexpression of ErbB1 or ErbB2 has been reported in a variety of human tumors and has been associated with poor prognosis and reduced overall survival in patients with cancer. Several therapeutic strategies have been employed to block the ErbB2 signalling pathways as a means to improve the therapeutic efficacy of hormonal and chemotherapy regimens. The rationale for lapatinib use as an anticancer entity is that the blockade of the tyrosine kinase activity of ErbB1 or ErbB2 is expected to block the transforming activity that results from overexpression of these receptors., Endometrial cancers have been recently molecularly characterized; amplifications of human epidermal growth factor receptor 2 (HER2) were seen in 25% of the serous-like tumors, and mutations in the PI(3)K/AKT pathways were seen in 93% of endometrioid tumors. These new findings about endometrial cancer suggest a potential for targeted therapy with lapatinib, a dual inhibitor of epidermal growth factor receptor and HER2 tyrosine kinases. However, the clinical efficacy of lapatinib in phase II clinical trials for the treatment of endometrial cancers was only minimal. In this study, we investigated the signaling changes induced by lapatinib in endometrial cancer, which may improve its therapeutic efficacy in molecularly selected patient groups. ... One of the final molecular targets of lapatinib to be interstitial collagenase, matrix metallopeptidase 1 (MMP1) /was identified/. Lapatinib suppresses MMP1 through EGFR and HER2, and their downstream ERK and AKT signaling pathways. /It was/ also found that the activating protein-1 binding site of MMP1 promoter is required for its transcriptional activation, which may be unique for endometrial cancers. ... Results also showed that forced expression of active ERK or active AKT mutants rescued MMP1 expression from lapatinib suppression, further suggesting the importance of molecular selection to find appropriate patients with endometrial cancer for future clinical trials with any targeted therapies.
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CAS No.

231277-92-2, 913989-15-8, 388082-78-8
Record name Lapatinib
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Record name N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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